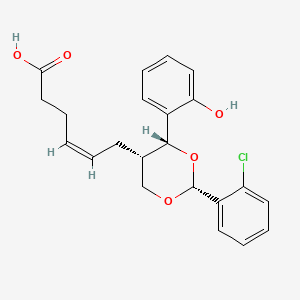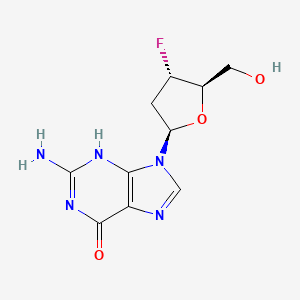
Lagociclovir
Descripción general
Descripción
MIV-210, también conocido como Lagociclovir, es un análogo de nucleósido con potentes propiedades antivirales. Se utiliza principalmente para el tratamiento de infecciones por el virus de la hepatitis B (VHB). MIV-210 inhibe la replicación del virus de la hepatitis B de tipo salvaje en líneas celulares de carcinoma hepatocelular humano .
Aplicaciones Científicas De Investigación
MIV-210 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar análogos de nucleósidos.
Biología: Investigado por sus efectos sobre la replicación viral y los procesos celulares.
Medicina: Explorado como un posible tratamiento para las infecciones por el virus de la hepatitis B, incluidas las cepas resistentes a los fármacos.
Industria: Utilizado en el desarrollo de fármacos antivirales y agentes terapéuticos
Mecanismo De Acción
MIV-210 ejerce sus efectos antivirales inhibiendo la replicación del virus de la hepatitis B. Es un profármaco de 3’-fluoro-2’,3’-dideoxiguanosina, que se convierte en su forma activa dentro del cuerpo. La forma activa inhibe la enzima transcriptasa inversa viral, previniendo la síntesis del ADN viral. Esto conduce a una reducción de la carga viral y a la supresión de la replicación viral .
Análisis Bioquímico
Biochemical Properties
Lagociclovir interacts with various biomolecules in its role as an inhibitor of HBV replication. It is a nucleoside analogue, meaning it mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA . The nature of these interactions involves the incorporation of this compound into the viral genome during replication, which leads to premature termination of the growing nucleic acid chain .
Cellular Effects
This compound exerts significant effects on cells infected with HBV. It inhibits the replication of the virus, thereby reducing the viral load within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which can be disrupted by viral infection .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into the viral genome. As a nucleoside analogue, it is mistakenly used by the viral polymerase enzyme during replication. This results in premature termination of the growing nucleic acid chain, thereby inhibiting viral replication .
Metabolic Pathways
This compound is involved in the metabolic pathway of HBV replication. It interacts with the viral polymerase enzyme during replication
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
MIV-210 se sintetiza mediante una serie de reacciones químicas a partir de 3’-fluoro-2’,3’-dideoxiguanosina. La síntesis implica la protección de los grupos hidroxilo, la fluoración y los pasos posteriores de desprotección. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y ajustes controlados de la temperatura .
Métodos de Producción Industrial
La producción industrial de MIV-210 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener un mayor rendimiento y pureza, lo que implica técnicas avanzadas como reactores de flujo continuo y sistemas de purificación automatizados .
Análisis De Reacciones Químicas
Tipos de Reacciones
MIV-210 experimenta diversas reacciones químicas, incluidas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos Similares
Lamivudina: Otro análogo de nucleósido utilizado para el tratamiento de infecciones por el virus de la hepatitis B.
Adefovir: Un análogo de nucleótido con propiedades antivirales.
Entecavir: Un potente agente antiviral utilizado para las infecciones crónicas por el virus de la hepatitis B.
Singularidad de MIV-210
MIV-210 es único debido a su alta biodisponibilidad oral y su potente actividad contra las cepas resistentes a los fármacos del virus de la hepatitis B. Ha demostrado eficacia en la reducción de la carga viral y la mejora de la función hepática en estudios preclínicos y clínicos .
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJUXLYUUDBAJN-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239044 | |
| Record name | Lagociclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92562-88-4 | |
| Record name | Lagociclovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lagociclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAGOCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


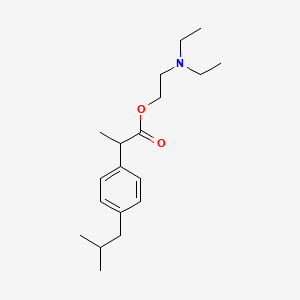

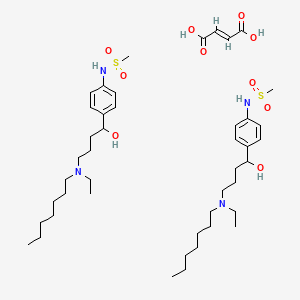
![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)
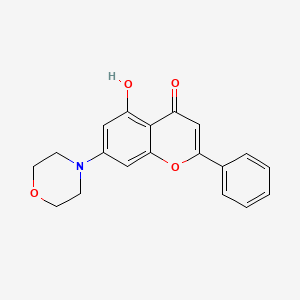

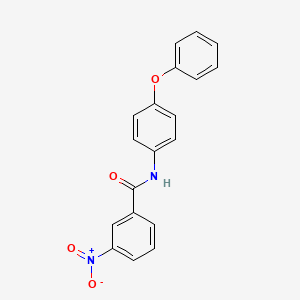
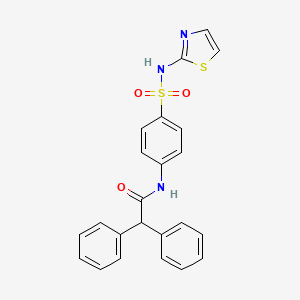

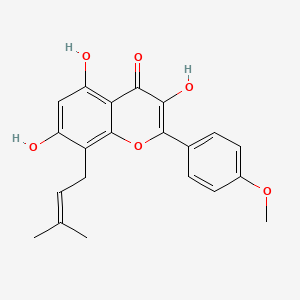
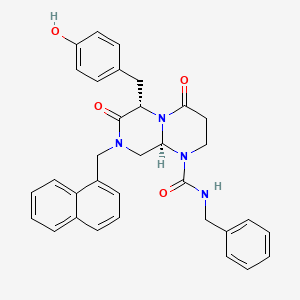
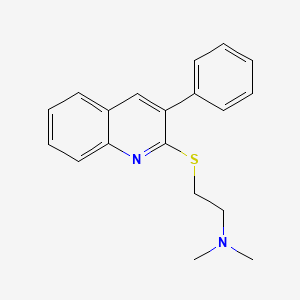
![3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid](/img/structure/B1674264.png)
